5-isocyanato-3,4-dihydro-2H-pyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

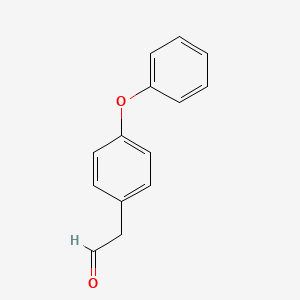

“5-isocyanato-3,4-dihydro-2H-pyran” is a derivative of 3,4-dihydro-2H-pyran (DHP), a heterocyclic compound with the formula C5H8O . The six-membered C5O ring has the unsaturation adjacent to oxygen . DHP is used as a protecting group for alcohols and is a colorless liquid .

Synthesis Analysis

The synthesis of functionalized 3,4-dihydro-2H-pyrans involves a catalytic multicomponent reaction . The conjugated base of malonitrile reacts with a reactive nitrilium ion derived from the reaction of isocyanides and oxiranes in the presence of lithium salts in PEG-400 . This reaction has been successfully utilized to synthesize 3,4-dihydro-2H-pyrans .Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-pyran consists of a six-membered C5O ring with the unsaturation adjacent to oxygen . The isomeric 3,6-dihydropyran has a methylene separating the double bond and oxygen . The molecular formula of 5-isocyanato-3,4-dihydro-2H-pyran is C6H7NO2 .Chemical Reactions Analysis

In organic synthesis, the 2-tetrahydropyranyl (THP) group is used as a protecting group for alcohols . Reaction of the alcohol with DHP forms a THP ether, protecting the alcohol from a variety of reactions . The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .Physical And Chemical Properties Analysis

3,4-dihydro-2H-pyran is a colorless liquid . It has a molecular weight of 84.12 g/mol . The physical state at 20°C is liquid . The boiling point is 86°C and the density is 0.93 .Mécanisme D'action

The mechanism of action of 3,4-dihydro-2H-pyran in organic synthesis involves the formation of a THP ether when an alcohol reacts with DHP . This protects the alcohol from a variety of reactions . The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .

Safety and Hazards

3,4-dihydro-2H-pyran is highly flammable and can cause skin and eye irritation . It may also cause an allergic skin reaction . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using explosion-proof electrical, ventilating, lighting, and equipment .

Orientations Futures

The future directions of research on 3,4-dihydro-2H-pyran could involve further exploration of its conformational interconversion in both the neutral and cationic ground states . This could provide valuable insights into its structural similarity to cyclohexene, an important molecule in stereochemistry .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-isocyanato-3,4-dihydro-2H-pyran involves the reaction of 5-hydroxy-3,4-dihydro-2H-pyran with phosgene to form 5-chloroformyl-3,4-dihydro-2H-pyran, which is then treated with ammonium carbonate to yield the desired product.", "Starting Materials": ["5-hydroxy-3,4-dihydro-2H-pyran", "phosgene", "ammonium carbonate"], "Reaction": [ "Step 1: 5-hydroxy-3,4-dihydro-2H-pyran is reacted with phosgene in the presence of a base such as triethylamine to form 5-chloroformyl-3,4-dihydro-2H-pyran.", "Step 2: The resulting 5-chloroformyl-3,4-dihydro-2H-pyran is then treated with ammonium carbonate in a solvent such as methanol to yield 5-isocyanato-3,4-dihydro-2H-pyran.", "Step 3: The product is purified by recrystallization or column chromatography." ] } | |

Numéro CAS |

53035-98-6 |

Nom du produit |

5-isocyanato-3,4-dihydro-2H-pyran |

Formule moléculaire |

C6H7NO2 |

Poids moléculaire |

125.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.